

Application Notes & Protocols: In Vitro Dissolution Testing of (S)-paliperidone Extended-Release Tablets

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Compound of Interest

Compound Name: (S)-paliperidone

CAS No.: 147663-01-2

Cat. No.: B135393

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Introduction: The "Why" Behind the Method

(S)-paliperidone, the active metabolite of risperidone, is a cornerstone in the management of schizophrenia.[1] Its therapeutic efficacy is delivered through sophisticated extended-release (ER) oral dosage forms, most notably utilizing osmotic-controlled release oral delivery system (OROS®) technology.[1][2][3] This technology is engineered to release paliperidone at a controlled, near zero-order rate over a 24-hour period.[4][5] This minimizes plasma concentration fluctuations, which allows for once-daily dosing and may improve tolerability by avoiding sharp peak concentrations associated with immediate-release formulations.[1][3][5]

Given this complex release mechanism, in vitro dissolution testing is not merely a quality control checkpoint; it is a critical tool that provides a window into the in vivo performance of the product. An appropriate dissolution method must be robust, reproducible, and, most importantly, discriminative enough to detect any manufacturing deviations that could affect the drug release profile and, consequently, clinical safety and efficacy.

The choice of dissolution methodology is deeply rooted in the physicochemical properties of paliperidone and the design of the OROS® tablet. Paliperidone is a basic compound with two pKa values (2.6 and 8.2) and is practically insoluble in water at neutral pH, but its solubility significantly increases in acidic conditions.[6][7][8] The OROS® system itself consists of a semipermeable membrane surrounding an osmotically active core, which contains the drug and a "push" layer.[2][3] As water from the gastrointestinal tract enters the tablet, it creates osmotic pressure that forces the drug out through precision-drilled orifices in a controlled manner.[2]

Therefore, the dissolution test must simulate these conditions long enough to characterize the complete 24-hour release profile, ensuring that the tablet's release-controlling features function as intended and guarding against premature release or "dose dumping." [9]

Understanding the Experimental Design

The following protocol is synthesized from established methods, including those referenced by the U.S. Food and Drug Administration (FDA) and found in peer-reviewed literature.[8][9][10][11] The selection of apparatus, media, and sampling times is directly linked to the 24-hour, osmotically driven release profile of paliperidone ER tablets.

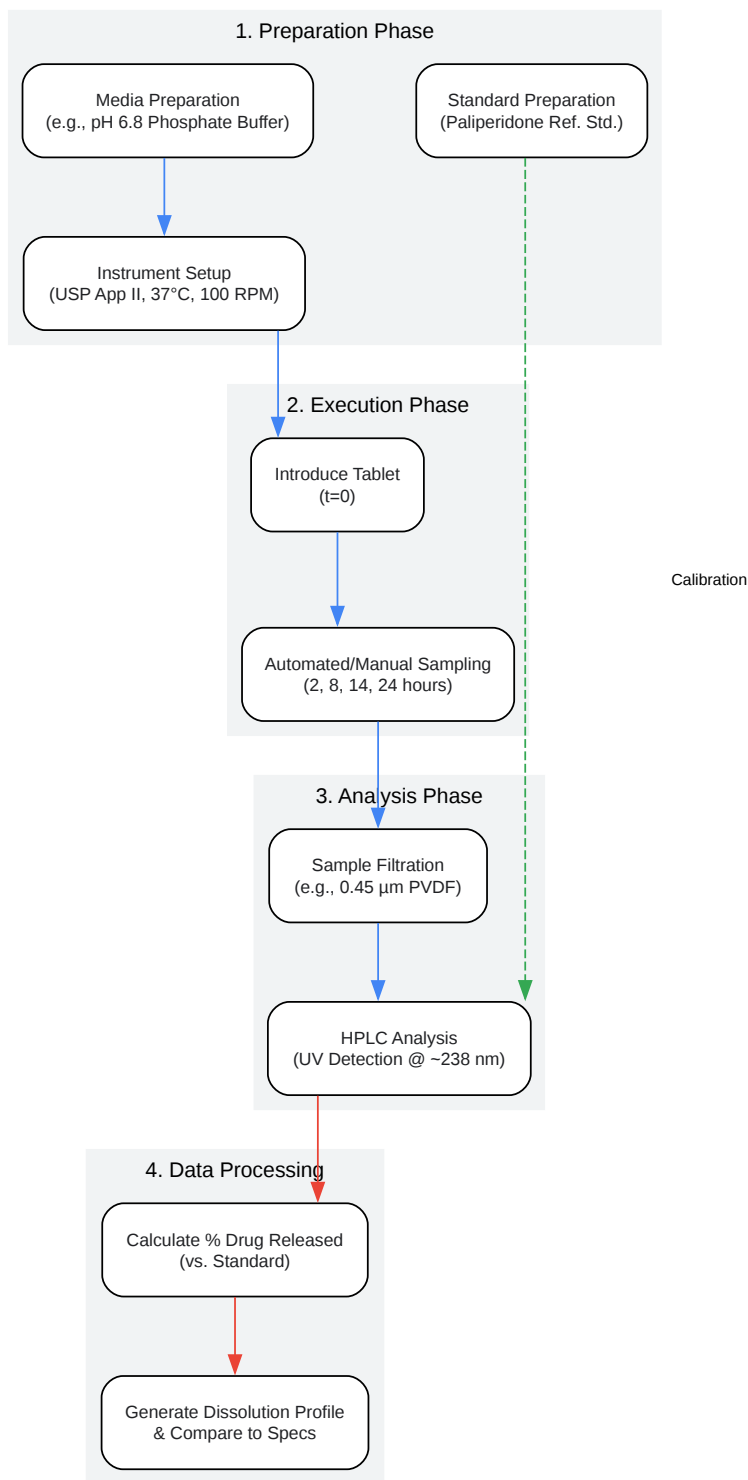
Core Principles of the Method:

- **Apparatus Selection (USP Apparatus II - Paddle):** The paddle apparatus is widely used for oral solid dosage forms. For OROS® tablets, a rotational speed of 50-100 RPM is typically sufficient to ensure adequate mixing without creating turbulence that could artificially accelerate drug release from the laser-drilled orifices.[8][11][12]
- **Media Selection (Acidic to Neutral pH):** While paliperidone's solubility is pH-dependent, studies have shown that the osmotic-controlled release is largely independent of the pH of the test medium.[4][13] However, starting with an acidic medium can be representative of gastric transit. A common approach involves using a single medium, such as a pH 6.8 phosphate buffer or a modified simulated gastric fluid, for the entire duration to maintain sink conditions and simplify the procedure.[8][11]
- **Test Duration (24 Hours):** The test must run for at least 24 hours to capture the full, extended-release profile of the dosage form, which is designed to deliver the drug over this entire period.[4][7][11]

- Analytical Finish (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard for quantifying paliperidone in dissolution samples due to its specificity, accuracy, and precision.[14][15] A UV detection wavelength of approximately 237-238 nm or 275 nm is commonly employed.[14][16]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the in vitro dissolution testing process for **(S)-paliperidone** ER tablets.



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Caption: Workflow for Paliperidone ER Tablet Dissolution Testing.

Detailed Protocol: Dissolution of (S)-paliperidone ER Tablets

This protocol is a representative method. Laboratories must validate this procedure according to internal SOPs and relevant regulatory guidelines (e.g., ICH, USP).

Materials and Equipment

- Dissolution Apparatus: USP Apparatus II (Paddle), compliant with USP <711>.
- HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis or DAD detector.
- HPLC Column: C18, 4.6 x 150 mm, 5 μ m (or equivalent).
- Analytical Balance, pH meter, Volumetric glassware.
- Reagents: Potassium phosphate monobasic, Sodium hydroxide, Hydrochloric acid, Acetonitrile (HPLC grade), Water (HPLC grade), **(S)-paliperidone** Reference Standard (RS).
- Filters: 0.45 μ m PVDF or nylon syringe filters.

Dissolution Parameters

Parameter	Recommended Condition	Rationale
Apparatus	USP II (Paddle)	Standard for tablets; provides gentle agitation suitable for OROS® technology.
Dissolution Medium	500 mL of 0.05 M phosphate buffer, pH 6.8[11]	Simulates intestinal pH and maintains sink conditions for the low-solubility drug.
Alternate Medium	500 mL Modified SGF, pH 1.0 (0.2% NaCl in 0.0825 N HCl) [8]	Simulates gastric conditions; useful for evaluating potential dose dumping.
Volume	500 mL[11]	Sufficient to maintain sink conditions throughout the 24-hour test.
Temperature	37 ± 0.5 °C	Standard physiological temperature.
Paddle Speed	100 RPM[8][9]	Ensures homogeneity without causing excessive shear on the tablet.
Sampling Times	2, 8, 14, and 24 hours[7]	Captures key points of the zero-order release profile: initial lag, linear release, and endpoint.
Number of Units	12 units for comparative studies[9]	Standard number for bioequivalence and comparative testing.

Procedure

4.3.1 Media Preparation (0.05 M Phosphate Buffer, pH 6.8)

- Dissolve an appropriate amount of potassium phosphate monobasic in HPLC-grade water to achieve a 0.05 M solution.

- Adjust the pH to 6.8 ± 0.05 using a sodium hydroxide solution.
- De-aerate the medium using a suitable method (e.g., vacuum filtration, sonication) before use.

4.3.2 Standard Solution Preparation (Example: 6 mg Strength)

- **Stock Standard:** Accurately weigh ~12 mg of Paliperidone RS into a 100 mL volumetric flask. Dissolve in a small amount of 0.1 N HCl and dilute to volume with the dissolution medium. This yields a concentration of 120 $\mu\text{g/mL}$.
- **Working Standard:** Dilute the Stock Standard with dissolution medium to a final concentration that approximates 100% release (e.g., for a 6 mg tablet in 500 mL, the 100% concentration is 12 $\mu\text{g/mL}$).

4.3.3 Sample Preparation and Dissolution Test

- Assemble the dissolution apparatus and equilibrate the dissolution medium in each vessel to 37 ± 0.5 °C.
- Carefully place one **(S)-paliperidone** ER tablet into each of the six vessels, ensuring they sink to the bottom before starting the paddle rotation.
- Start the apparatus at 100 RPM.
- At each specified time point (2, 8, 14, 24 hours), withdraw a sample aliquot (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
- Immediately filter the sample through a 0.45 μm syringe filter, discarding the first few mL to saturate the filter.
- If necessary, replace the volume of medium withdrawn with fresh, pre-warmed medium.

4.3.4 HPLC Analysis

- Set up the HPLC system with the following representative conditions (must be optimized and validated):

- Mobile Phase: Acetonitrile : Phosphate Buffer (e.g., pH 3.0) (40:60 v/v)[17]
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient or 30 °C
- Detection Wavelength: 238 nm[12]
- Injection Volume: 20 µL
- Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak areas < 2.0%).
- Inject the filtered samples from each time point.
- Calculate the percentage of paliperidone dissolved at each time point using the peak areas compared to the standard.

Acceptance Criteria

The acceptance criteria are product-specific and are typically established based on pivotal clinical batch data. The following is a representative profile based on published data and regulatory guidance.[7][10][11]

Time (hours)	Percentage Dissolved (%)
2	NMT 20%
8	20% - 45%
14	50% - 80%
24	NLT 80%

NMT = Not More Than; NLT = Not Less Than.

Causality and Self-Validation Insights

- Why 100 RPM? While 50 RPM is common, 100 RPM can provide better discrimination for osmotically-driven formulations by ensuring the micro-environment at the tablet surface does not become saturated, which could artificially slow down the release rate.[8][9] This higher speed challenges the integrity of the release-controlling membrane.
- Filter Selection is Critical: Paliperidone can adsorb to certain filter materials. A filter validation study should be performed to ensure no significant drug loss occurs. PVDF and nylon are common choices, but should be verified.
- Handling the "Ghost" Tablet: The OROS® tablet shell is designed to remain intact and is expelled in the stool.[2] Similarly, at the end of the dissolution test, the non-dissolving shell will remain in the vessel. This is expected and confirms the proper functioning of the delivery system.
- Trustworthiness Through System Suitability: Before any sample analysis, the HPLC system's performance must be verified. This includes parameters like peak tailing, theoretical plates, and injection precision. This ensures that any variability observed is due to the product's performance, not analytical error.

Conclusion

The in vitro dissolution testing of **(S)-paliperidone** extended-release tablets is a sophisticated process that reflects the complexity of the OROS® drug delivery system. The method described provides a robust framework for ensuring product quality and performance. By understanding the scientific rationale behind each parameter—from apparatus choice to analytical finish—researchers can confidently generate reliable and meaningful data that correlates with the intended therapeutic action of the drug product.

References

- J&J Medical Connect. INVEGA® (paliperidone ER) INVEGA - OROS Technology SUMMARY. Available from: [\[Link\]](#)
- Weiden, P. J. (2007). Paliperidone ER: a review of the clinical trial data. *Neuropsychiatric disease and treatment*, 3(5), 565–573. Available from: [\[Link\]](#)

- ResearchGate. A schematic diagram describing the mechanism of release of PAL from tri-layer OROS formulation Invega® for absorption along the GI tract. Available from: [\[Link\]](#)
- U.S. Food and Drug Administration (FDA). Draft Guidance on Paliperidone. Available from: [\[Link\]](#)
- Nagata, S., Jin-nai, A., Hirai, K. I., Baba, M., Higashi, K., & Tanaka, Y. (2013). Evaluation of dissolution of osmotic-controlled release paliperidone tablets using the reciprocating cylinder method. *Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan*, 133(3), 405–410. Available from: [\[Link\]](#)
- Saxena, A., Srinivas, N., & Sravanthi, M. (2013). Formulation and In-Vitro Evaluation of Matrix Type Sustained Release Tablets of Paliperidone. *International Journal of Pharmaceutical and Phytopharmacological Research*, 1(3), 185-198. Available from: [\[Link\]](#)
- J&J Medical Connect. INVEGA (paliperidone) Extended-Release Tablets utilize OROS - Pharmacokinetics. Available from: [\[Link\]](#)
- Ashok Kumar, K., et al. (2013). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PALIPERIDONE IN BULK AND TABLET DOSAGE FORM BY REVERSE PHASE HPLC METHOD. *Asian Journal of Research in Chemistry and Pharmaceutical Sciences*, 1(2), 71-78. Available from: [\[Link\]](#)
- U.S. Food and Drug Administration (FDA). Invega Extended Release Clinical Pharmacology and Biopharmaceutics Review(s). Available from: [\[Link\]](#)
- ResearchGate. Graphical representation of solubility (mg/ml) of paliperidone in different medium. Available from: [\[Link\]](#)
- Mannens, G., et al. (2007). The pharmacology and formulation of paliperidone extended release. *Expert opinion on drug delivery*, 4(4), 447-458. Available from: [\[Link\]](#)
- ResearchGate. Evaluation of Dissolution of Osmotic-Controlled Release Paliperidone Tablets Using the Reciprocating Cylinder Method. Available from: [\[Link\]](#)
- Veetil, J. Paliperidone | Analytical Method Development | Validation | BA/BE Studies. Available from: [\[Link\]](#)

- European Medicines Agency (EMA). Paliperidone palmitate depot suspension for injection (every 3 months) 175, 263, 350 and 525 mg product- specific bioequivalence guidance. Available from: [[Link](#)]
- Sharma, A., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 193-198. Available from: [[Link](#)]
- Google Patents. WO2009025859A1 - Paliperidone sustained release formulation.
- Zhang, Y., et al. (2022). Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. Pharmaceutics, 14(5), 1083. Available from: [[Link](#)]
- U.S. Food and Drug Administration (FDA). Paliperidone Palmitate Extended Release Suspension Intramuscular. Available from: [[Link](#)]
- European Medicines Agency (EMA). Invega, INN-paliperidone. Available from: [[Link](#)]
- National Center for Biotechnology Information. Paliperidone. PubChem Compound Summary for CID 115237. Available from: [[Link](#)]
- Nageswara Rao, K., et al. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry, 6(1), 34-38. Available from: [[Link](#)]
- Google Patents. EP2698168A1 - Paliperidone Oral Solution.
- Maheshwari, D., & Detroja, C. (2023). Controlled Release Matrix Formulation of Paliperidone in Concurrence with Regulatory Requirements. International Journal of Pharmaceutical Sciences and Drug Research, 15(4), 481-487. Available from: [[Link](#)]
- Tambe, R. M., Mankar, S. D., & Dighe, S. B. (2020). RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF PALIPERIDONE IN BULK AND PHARMACEUTICAL DOSAGE FORM. The International journal of analytical and experimental modal analysis, XII(VI), 1845-1854. Available from: [[Link](#)]

- de Souza, G. R., et al. (2014). Studies on Paliperidone in OROS Tablets: Extraction Procedure and Chromatographic Analysis. *Scientia Pharmaceutica*, 82(2), 375-391. Available from: [[Link](#)]
- de Souza, G. R., et al. (2014). Studies on Paliperidone in OROS Tablets: Extraction Procedure and Chromatographic Analysis. ResearchGate. Available from: [[Link](#)]
- J&J Medical Connect. Pharmacokinetics of INVEGA SUSTENNA. Available from: [[Link](#)]
- Japanese Pharmacopoeia. Dissolution Test. Available from: [[Link](#)]
- Japanese Pharmacopoeia. (2021). The Japanese Pharmacopoeia Eighteenth Edition. Available from: [[Link](#)]

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Sources

- 1. The pharmacology and formulation of paliperidone extended release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Restricted [jjjmedicalconnect.com]
- 3. Paliperidone ER: a review of the clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Evaluation of dissolution of osmotic-controlled release paliperidone tablets using the reciprocating cylinder method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Restricted [jjjmedicalconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]

- [11. WO2009025859A1 - Paliperidone sustained release formulation - Google Patents \[patents.google.com\]](#)
- [12. innpharmacotherapy.com \[innpharmacotherapy.com\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. Bot Verification \[rasayanjournal.co.in\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
- [16. japsonline.com \[japsonline.com\]](#)
- [17. ajrcps.com \[ajrcps.com\]](#)
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